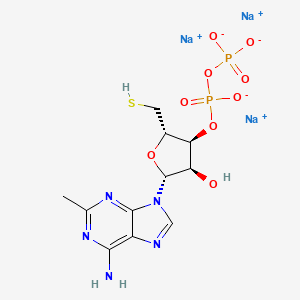
2-Methylthioadenosine diphosphate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthioadenosine diphosphate (sodium salt) is a chemical compound known for its role as an agonist of purinergic P2Y receptors. It has the molecular formula C11H14N5O10P2S • 3Na and a molecular weight of 539.2 . This compound is particularly significant in biochemical research due to its ability to induce platelet aggregation and inhibit cyclic AMP accumulation in platelet-rich plasma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthioadenosine diphosphate (sodium salt) involves the methylation of adenosine diphosphate (ADP) at the 2-position of the adenine nucleobase. This is typically achieved through a series of phosphorylation and methylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized biochemical laboratories. The process involves the use of high-purity reagents and stringent quality control measures to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylthioadenosine diphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methylthio group. It can also participate in phosphorylation and dephosphorylation reactions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Phosphorylation Reactions: Often require phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and substituted adenosine compounds .
Wissenschaftliche Forschungsanwendungen
2-Methylthioadenosine diphosphate (sodium salt) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of nucleotides and nucleotide analogs.
Biology: To study the role of P2Y receptors in cellular signaling and platelet aggregation.
Medicine: As a tool to investigate the mechanisms of blood coagulation and potential therapeutic targets for anti-platelet drugs.
Industry: In the development of diagnostic assays and biochemical research tools.
Wirkmechanismus
The compound exerts its effects by acting as an agonist of purinergic P2Y receptors, specifically P2Y1, P2Y12, and P2Y13 receptors . Upon binding to these receptors, it induces a conformational change that activates intracellular signaling pathways, leading to platelet aggregation and inhibition of cyclic AMP accumulation .
Vergleich Mit ähnlichen Verbindungen
Adenosine Diphosphate (ADP): A naturally occurring nucleotide that also acts on P2Y receptors but lacks the methylthio group.
2-Methylthioadenosine Triphosphate (2-MeSATP): Similar to 2-Methylthioadenosine diphosphate but with an additional phosphate group.
Uniqueness: 2-Methylthioadenosine diphosphate (sodium salt) is unique due to its high potency and selectivity for P2Y receptors, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C11H14N5Na3O9P2S |
|---|---|
Molekulargewicht |
523.24 g/mol |
IUPAC-Name |
trisodium;[[(2S,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N5O9P2S.3Na/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-7(17)8(5(2-28)23-11)24-27(21,22)25-26(18,19)20;;;/h3,5,7-8,11,17,28H,2H2,1H3,(H,21,22)(H2,12,14,15)(H2,18,19,20);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |
InChI-Schlüssel |
YZZFOJOWTQNBDH-MTQUBGKESA-K |
Isomerische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)([O-])OP(=O)([O-])[O-])O)N.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)OP(=O)([O-])OP(=O)([O-])[O-])O)N.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















